1H-Indole, 3-(1H-imidazol-1-ylmethyl)-
Overview
Description
3-Imidazol-1-ylmethyl-1H-indole: is a compound that belongs to the class of heterocyclic organic compounds. It is characterized by the presence of both an indole and an imidazole ring in its structure. Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The combination of these two rings in a single molecule imparts unique chemical and biological properties to 3-Imidazol-1-ylmethyl-1H-indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazol-1-ylmethyl-1H-indole typically involves the construction of the indole and imidazole rings followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde .
Industrial Production Methods
Industrial production of 3-Imidazol-1-ylmethyl-1H-indole may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-ylmethyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
3-Imidazol-1-ylmethyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 3-Imidazol-1-ylmethyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the imidazole ring can coordinate with metal ions and participate in hydrogen bonding. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Histidine: An amino acid containing an imidazole ring.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
3-Imidazol-1-ylmethyl-1H-indole is unique due to the presence of both indole and imidazole rings in a single molecule. This dual-ring structure imparts distinct chemical reactivity and biological activity compared to compounds containing only one of these rings .
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-12-11(3-1)10(7-14-12)8-15-6-5-13-9-15/h1-7,9,14H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRADTKAUXQUOIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355147 | |
Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19714-15-9 | |
Record name | 3-(imidazol-1-ylmethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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